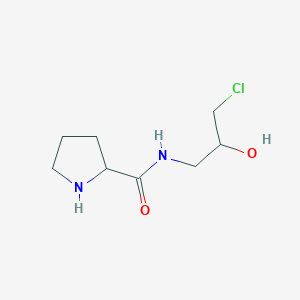
N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide: is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a chloro group, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine-2-carboxamide with 3-chloro-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of N-(3-oxo-2-hydroxypropyl)pyrrolidine-2-carboxamide.
Reduction: Formation of N-(3-hydroxy-2-hydroxypropyl)pyrrolidine-2-carboxamide.
Substitution: Formation of N-(3-substituted-2-hydroxypropyl)pyrrolidine-2-carboxamide derivatives.
Scientific Research Applications
N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and proteins, potentially inhibiting their activity. The presence of the chloro and hydroxy groups allows for versatile binding interactions, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-one: Similar structure but with a ketone group instead of a carboxamide group.
N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2,5-dione: Contains an additional carbonyl group at the 5-position.
N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-thione: Contains a thione group instead of a carboxamide group.
Uniqueness: N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable interactions with biological targets makes it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C8H15ClN2O2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H15ClN2O2/c9-4-6(12)5-11-8(13)7-2-1-3-10-7/h6-7,10,12H,1-5H2,(H,11,13) |
InChI Key |
RCPDTYJXCLPKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


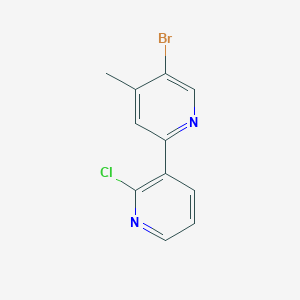
![Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13246555.png)
![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13246564.png)
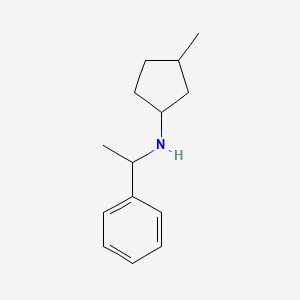
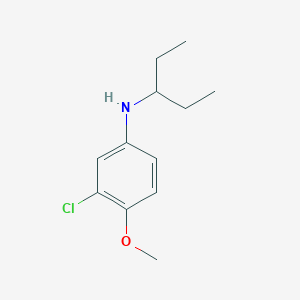
![4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine](/img/structure/B13246580.png)
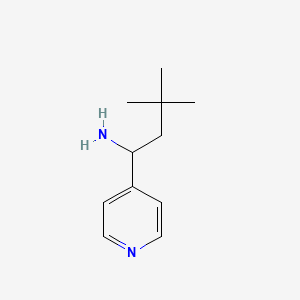
![N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13246600.png)


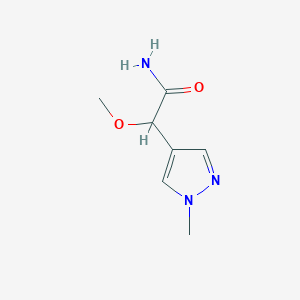

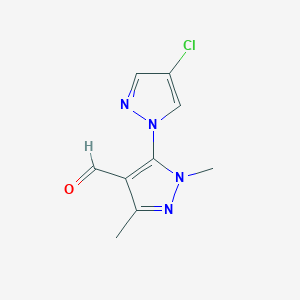
![6-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13246661.png)
